Cas no 1313617-76-3 ((3-Methoxy-2-methylphenyl)boronic acid)

(3-Methoxy-2-methylphenyl)boronic acid structure
1313617-76-3 structure
Product Name:(3-Methoxy-2-methylphenyl)boronic acid
CAS No:1313617-76-3
MF:C8H11BO3
MW:165.982142686844
MDL:MFCD18398348
CID:1228078
PubChem ID:53801478
Update Time:2025-07-18

(3-Methoxy-2-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Methoxy-2-methylphenyl)boronic acid
    • 3-Methoxy-2-Methylphenylboronic Acid
    • DB-095750
    • B-(3-Methoxy-2-methylphenyl)boronic acid
    • AKOS025395981
    • 1313617-76-3
    • EN300-3219496
    • I12052
    • DTXSID60706773
    • SY108320
    • Boronic acid, B-(3-methoxy-2-methylphenyl)-
    • 2-Borono-6-methoxytoluene, 3-Borono-2-methylanisole
    • 3-Methoxy-2-methylbenzeneboronicacid
    • (3-methoxy-2-methylphenyl)boronicacid
    • 3-Methoxy-2-methylbenzeneboronic acid
    • 3-METHOXY-2-METHYLPHENYLBORONICACID
    • DS-8498
    • MFCD18398348
    • CS-0101369
    • XH0288
    • MDL: MFCD18398348
    • Inchi: 1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3
    • InChI Key: FISOIOAMTHXGEL-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(B(O)O)=C1C

Computed Properties

  • Exact Mass: 165.08373
  • Monoisotopic Mass: 166.0801244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.7 g/l) (25 º C),
  • PSA: 49.69

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(3-Methoxy-2-methylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1313617-76-3)(3-Methoxy-2-methylphenyl)boronic acid
Order Number:A888515
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):391.0
Email:sales@amadischem.com

Additional information on (3-Methoxy-2-methylphenyl)boronic acid

Introduction to (3-Methoxy-2-methylphenyl)boronic acid (CAS No. 1313617-76-3)

(3-Methoxy-2-methylphenyl)boronic acid, with the CAS number 1313617-76-3, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of boronic acids, which are known for their reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The molecular structure of (3-Methoxy-2-methylphenyl)boronic acid consists of a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 2-position, along with a boronic acid functional group. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it an attractive building block for various synthetic transformations.

One of the most significant applications of (3-Methoxy-2-methylphenyl)boronic acid is in the field of medicinal chemistry. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound in the synthesis of novel anti-cancer agents. The researchers demonstrated that (3-Methoxy-2-methylphenyl)boronic acid could be efficiently coupled with various aryl halides to form complex molecular architectures with potent anti-proliferative activity against several cancer cell lines.

In addition to its applications in drug discovery, (3-Methoxy-2-methylphenyl)boronic acid has also found use in materials science. Its ability to undergo Suzuki coupling reactions makes it a valuable precursor for the synthesis of conjugated polymers and other advanced materials. A notable example is its use in the preparation of conductive polymers for organic electronics. A research team at Stanford University utilized this compound to synthesize a series of conjugated polymers with enhanced electrical conductivity and stability, which have potential applications in flexible electronics and energy storage devices.

The synthetic accessibility of (3-Methoxy-2-methylphenyl)boronic acid is another factor contributing to its widespread use. It can be prepared through several well-established synthetic routes, including direct boronation of substituted phenols or through palladium-catalyzed borylation reactions. These methods provide high yields and excellent functional group tolerance, making it feasible for large-scale production.

From a safety perspective, (3-Methoxy-2-methylphenyl)boronic acid is generally considered safe for laboratory use when proper handling protocols are followed. However, like all boronic acids, it should be stored under inert conditions to prevent degradation and potential hazards associated with moisture exposure.

In conclusion, (3-Methoxy-2-methylphenyl)boronic acid (CAS No. 1313617-76-3) is a highly valuable compound with diverse applications in medicinal chemistry and materials science. Its unique chemical properties and synthetic versatility make it an essential tool for researchers and chemists working on the development of new materials and pharmaceuticals. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1313617-76-3)(3-Methoxy-2-methylphenyl)boronic acid
A888515
Purity:99%
Quantity:5g
Price ($):391.0
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